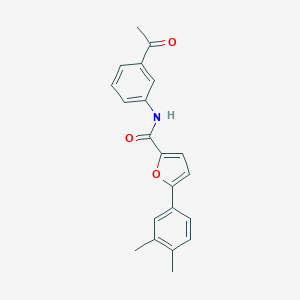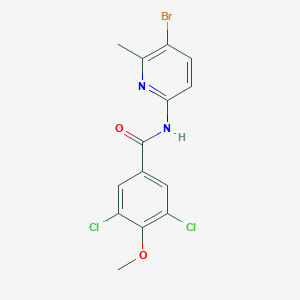
N-(3-acetylphenyl)-5-(3,4-dimethylphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-5-(3,4-dimethylphenyl)-2-furamide, also known as "Furamidine" is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a member of the furamidine family, which has been shown to have potent antiparasitic activity against a variety of protozoan parasites. In
Wirkmechanismus
The exact mechanism of action of Furamidine is not fully understood, but it is believed to interfere with the DNA replication process in parasites and cancer cells. It has been shown to bind to DNA and inhibit the activity of topoisomerase II, which is responsible for unwinding the DNA helix during replication. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Furamidine has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an antiparasitic and anti-cancer agent. It has also been shown to be effective against drug-resistant strains of Trypanosoma brucei, which is a major challenge in the treatment of African trypanosomiasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Furamidine is its low toxicity, which makes it a safe and promising candidate for further development. However, one of the limitations of Furamidine is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the development of Furamidine. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of more efficient drug delivery systems to overcome the solubility issues associated with Furamidine. Additionally, further studies are needed to fully understand the mechanism of action of Furamidine and its potential as an antiparasitic and anti-cancer agent.
Synthesemethoden
The synthesis of Furamidine involves the reaction of 2-furancarboxaldehyde with 3-acetylphenylboronic acid and 3,4-dimethylphenylboronic acid in the presence of a palladium catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure Furamidine.
Wissenschaftliche Forschungsanwendungen
Furamidine has been extensively studied for its potential as an antiparasitic agent. It has been shown to have potent activity against Trypanosoma brucei, the causative agent of African trypanosomiasis, also known as sleeping sickness. In addition to its antiparasitic activity, Furamidine has also been investigated for its potential as an anti-cancer agent, due to its ability to inhibit topoisomerase II, an enzyme that is essential for DNA replication.
Eigenschaften
Molekularformel |
C21H19NO3 |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
N-(3-acetylphenyl)-5-(3,4-dimethylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C21H19NO3/c1-13-7-8-17(11-14(13)2)19-9-10-20(25-19)21(24)22-18-6-4-5-16(12-18)15(3)23/h4-12H,1-3H3,(H,22,24) |
InChI-Schlüssel |
WSZRMYIKIUWRIQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC(=C3)C(=O)C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC(=C3)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244235.png)
![Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244236.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-[(3-propoxybenzoyl)amino]benzoate](/img/structure/B244239.png)
![Methyl 3-[(2-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244242.png)
![Methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244243.png)
![N-[6-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B244245.png)
![3,5-dimethoxy-N-[2-(propionylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B244246.png)
![N-(6-{[(4-bromophenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244247.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-methoxy-2-naphthamide](/img/structure/B244250.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide](/img/structure/B244252.png)
![4-ethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B244254.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide](/img/structure/B244256.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-cyano-2-fluorobenzamide](/img/structure/B244257.png)